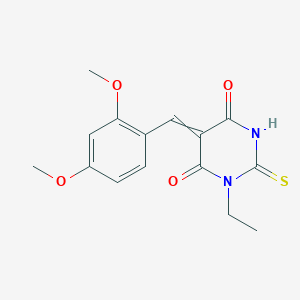![molecular formula C13H17N5 B5552451 N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)
N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine is a chemical compound synthesized from 4-amino-4H-1,2,4-triazole and 4-(diethylamino)benzaldehyde. It's part of a broader category of compounds studied for various applications due to their unique chemical properties and structure. The compound forms part of the Schiff base family, which are typically known for their applications in various fields of chemistry and material science (Pan, Zhang, & Chen, 2008).
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-amino-4H-1,2,4-triazole with 4-(diethylamino)benzaldehyde to form a Schiff base. This reaction showcases the flexibility of 4H-1,2,4-triazole derivatives in forming compounds with various substituents, providing a platform for the exploration of chemical properties and applications (Pan, Zhang, & Chen, 2008).
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihedral angle formed between the triazole ring and the benzene ring, indicating the spatial arrangement of these rings. This structural characteristic influences the compound's chemical reactivity and interaction capabilities. The structure is further stabilized by an intermolecular C—H⋯N hydrogen bond, contributing to its stability and potential utility in various applications (Pan, Zhang, & Chen, 2008).
Applications De Recherche Scientifique
Corrosion Inhibition
- Mild Steel Corrosion Inhibitors: Triazole Schiff bases, including derivatives similar to N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine, have been investigated for their potential as corrosion inhibitors on mild steel in acidic media. These inhibitors show increased efficiency with higher concentration and provide insights into various thermodynamic and adsorption parameters, following the Langmuir isotherm model (Chaitra et al., 2015).
Antimicrobial Activities
- Novel Derivatives and Antimicrobial Screening: Synthesis of new 1,2,4-triazole derivatives, including compounds structurally related to this compound, has been reported. These compounds have been evaluated for their antimicrobial activities, with some showing significant effectiveness against various microorganisms (Bektaş et al., 2010).
Chemical Synthesis and Reactions
- Photochemical Release of Amines: The ability to release primary, secondary, and tertiary amines through photochemical breaking of the benzylic C-N bond has been studied. This is particularly relevant for compounds like this compound (Wang et al., 2016).
Pharmaceutical and Biological Research
- Antiplasmodial Activities: N-acylated derivatives of compounds structurally similar to this compound have been shown to exhibit activity against Plasmodium falciparum, the causative agent of malaria. This indicates potential pharmaceutical applications (Hermann et al., 2021).
Analytical Chemistry
- Mass Spectrometry and Glycan Analysis: In the field of analytical chemistry, derivatives of N-linked glycans related to this compound have been used in mass spectrometry for the analysis of carbohydrates, showing strong ion signals and providing informative spectra (Harvey, 2000).
Propriétés
IUPAC Name |
N,N-diethyl-4-(1,2,4-triazol-4-yliminomethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-3-17(4-2)13-7-5-12(6-8-13)9-16-18-10-14-15-11-18/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGBPNOYRWKJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)


![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)
![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)
![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)
![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)
![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)
![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)
![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)